(2E)-2-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile
Description
This compound (CAS: 2304635-39-8, molecular formula: C₁₇H₂₅N₃O₂) is a pentanenitrile derivative featuring a 4,4-dimethyl-3-oxo backbone conjugated with an (E)-configured methylideneamino group linked to a 2-(1H-indol-3-yl)ethyl substituent .
Properties
IUPAC Name |
(2E)-2-[[2-(1H-indol-3-yl)ethylamino]methylidene]-4,4-dimethyl-3-oxopentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-18(2,3)17(22)14(10-19)11-20-9-8-13-12-21-16-7-5-4-6-15(13)16/h4-7,11-12,20-21H,8-9H2,1-3H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUITWMKPRLPVGQ-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNCCC1=CNC2=CC=CC=C21)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/NCCC1=CNC2=CC=CC=C21)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile, often referred to as an indole-based derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by an indole moiety linked to a 4,4-dimethyl-3-oxopentanenitrile core. This structure is significant for its interaction with various biological targets. The presence of the indole group is known to enhance the compound's bioactivity, making it a subject of interest in cancer research and enzyme inhibition studies.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar indole derivatives. For instance, compounds with indole structures have shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated that derivatives can effectively induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Caco-2 (colorectal cancer). The mechanism often involves the modulation of apoptotic pathways, where compounds can upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2 .
Enzyme Inhibition
Indole-based compounds are also recognized for their ability to inhibit various enzymes. For example, some derivatives have been shown to inhibit carbonic anhydrase isoforms, which are implicated in tumor progression. The inhibition constants (KIs) for these interactions range from nanomolar to micromolar concentrations, indicating strong binding affinities .
The mechanism of action for this compound likely involves:
- Enzyme Binding : The compound may bind to active sites on enzymes, blocking substrate access and inhibiting enzymatic activity.
- Apoptosis Induction : By modulating key apoptotic proteins, the compound can trigger intrinsic apoptotic pathways leading to cancer cell death.
Case Studies and Research Findings
Several studies have investigated the biological activity of indole derivatives similar to this compound:
| Study | Compound | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|---|
| 4c | MCF-7 | 3.96 μM | Apoptosis via Bax/Bcl-2 modulation | |
| 4j | Caco-2 | 5.87 μM | Apoptosis induction | |
| Indole derivative | Various | Varies | Enzyme inhibition |
These findings underscore the potential of indole-based compounds in therapeutic applications against cancer.
Scientific Research Applications
Medicinal Chemistry
The indole ring present in this compound is a significant structural feature associated with numerous biological activities. Indoles are known to participate in various biochemical processes and are often found in biologically active compounds. The presence of the nitrile group can influence the compound's interaction with biological targets, making it a candidate for drug development.
Potential Biological Activities
- Anticancer Properties : Compounds containing indole structures have been investigated for their anticancer activities. The unique combination of functional groups in (2E)-2-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile may enhance its efficacy against cancer cells through mechanisms such as apoptosis induction or inhibition of tumor growth.
- Neuroprotective Effects : Indole derivatives are also explored for their neuroprotective properties. This compound could potentially modulate pathways involved in neurodegenerative diseases by acting on neurotransmitter systems or reducing oxidative stress.
Synthesis and Optimization
The synthesis of this compound can be achieved through various organic reactions. Optimizing these synthetic routes is essential to improve yield and purity. Common methods include:
- Condensation Reactions : The formation of the imine linkage is typically achieved through condensation between an amine and a carbonyl compound.
- Cyclization Techniques : Further modifications may involve cyclization processes to enhance the stability and biological activity of the compound.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological activity of this compound. By comparing it to other indole-based compounds, researchers can identify key structural features that contribute to its activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Indomethacin | Indole ring, carboxylic acid | Anti-inflammatory |
| Melatonin | Indole ring | Sleep regulation |
| Tryptophan | Indole ring, amino acid | Precursor to serotonin |
The specific functional groups and their arrangements in this compound may confer distinct properties compared to these compounds.
Interaction Studies
Evaluating how this compound interacts with biological macromolecules is essential for understanding its potential therapeutic applications. Interaction studies could include:
- Binding Affinity Assessments : Investigating how well the compound binds to specific receptors or enzymes.
- In Vitro Assays : Conducting cell-based assays to evaluate its effects on cell viability, proliferation, and apoptosis.
Future Research Directions
Further research is warranted to explore the full capabilities and interactions of this compound within biological systems. Potential future studies could focus on:
- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics of the compound in living organisms.
- Mechanistic Studies : To elucidate the molecular pathways affected by this compound and its potential as a lead compound for drug development.
Comparison with Similar Compounds
Structural and Functional Analysis
- Substituent Diversity: The target compound’s indole-ethylamino group (C₁₇H₂₅N₃O₂) distinguishes it from analogs with simpler aromatic (e.g., phenyl in ) or aliphatic (e.g., dimethylamino in ) substituents. Indole’s π-π stacking capability may enhance binding to biological targets compared to bromophenyl-thiazole derivatives (CAS 81518-41-4) .
Molecular Weight and Complexity :
- Higher molecular weights (e.g., 390.30 g/mol for bromophenyl-thiazole analog) correlate with increased steric hindrance, possibly limiting solubility. The target compound (303.40 g/mol) strikes a balance between complexity and bioavailability .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing (2E)-2-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile?
- Methodological Answer : The synthesis typically involves a Schiff base formation between an indole-containing amine and a β-ketonitrile derivative. Key steps include:
- Reaction Optimization : Use anhydrous conditions and catalysts like acetic acid to facilitate imine bond formation. Monitor reaction progress via thin-layer chromatography (TLC) .
- Purification : Employ column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Confirm purity using HPLC with UV detection at 254 nm .
Q. How can the structural identity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR Spectroscopy : H and C NMR to verify the presence of the indole NH proton (~10–12 ppm), methylidene proton (~8–9 ppm), and quaternary carbons .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm the molecular ion peak matching the exact mass (e.g., calculated for ) .
Q. What are the primary challenges in isolating this compound from reaction mixtures?
- Methodological Answer : Challenges include:
- Byproduct Formation : Unreacted starting materials or oxidized indole derivatives may co-elute. Use preparative HPLC with a C18 column and isocratic elution for better resolution .
- Stability Issues : The compound’s α,β-unsaturated nitrile group may degrade under prolonged light exposure. Store samples in amber vials at –20°C .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected peaks in NMR) be resolved during structural characterization?
- Methodological Answer :
- Dynamic NMR : Investigate conformational isomerism (e.g., E/Z isomerism in the methylidene group) by variable-temperature NMR experiments .
- X-ray Crystallography : If single crystals are obtainable (via slow evaporation in ethanol/dichloromethane), resolve ambiguities in bond geometry and confirm stereochemistry .
Q. What experimental designs are suitable for studying the compound’s bioactivity (e.g., enzyme inhibition)?
- Methodological Answer :
- Dose-Response Assays : Use a microplate reader to measure inhibition of target enzymes (e.g., kinases) at concentrations ranging from 1 nM to 100 µM. Include positive controls (e.g., staurosporine) .
- Molecular Docking : Perform in silico studies with software like AutoDock Vina to predict binding modes to active sites, guiding subsequent mutagenesis or SAR studies .
Q. How can degradation pathways of this compound be analyzed under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stress conditions (acid/base hydrolysis, oxidative HO, UV light) and analyze degradation products via LC-MS/MS .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life by monitoring degradation rates at elevated temperatures (40–60°C) .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in situ FTIR) to track reaction progress and adjust parameters dynamically .
- Design of Experiments (DoE) : Use factorial designs to optimize variables like temperature, solvent polarity, and catalyst loading .
Methodological Considerations from Evidence
- Isolation Techniques : Chromatographic methods from marine bioactive compound studies (e.g., Fucophycidae algae) are applicable for polar intermediates .
- Data Validation : Cross-reference spectroscopic data with structurally similar indole derivatives (e.g., 2-(1H-indol-3-ylmethyl)acetamide analogs) to resolve ambiguities .
- Experimental Replication : Address limitations in sample degradation by replicating assays under controlled conditions (e.g., continuous cooling for thermal stability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
